molecular formula C17H24ClN3O3 B7186125 N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-methylmorpholine-2-carboxamide

N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-methylmorpholine-2-carboxamide

Cat. No.: B7186125
M. Wt: 353.8 g/mol
InChI Key: RLBABDQMXOUANP-UHFFFAOYSA-N
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Description

N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-methylmorpholine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a morpholine ring, and a chlorinated methoxyphenyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-methylmorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O3/c1-20-7-8-24-16(11-20)17(22)19-13-5-6-21(10-13)14-9-12(18)3-4-15(14)23-2/h3-4,9,13,16H,5-8,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBABDQMXOUANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC(C1)C(=O)NC2CCN(C2)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-methylmorpholine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the Chlorinated Methoxyphenyl Group: This step involves the substitution reaction of a suitable phenyl derivative with chlorine and methoxy groups.

    Formation of the Morpholine Ring: This can be synthesized through the reaction of diethanolamine with appropriate reagents.

    Coupling Reactions: The final step involves coupling the pyrrolidine and morpholine derivatives to form the target compound. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-methylmorpholine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

    Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-methylmorpholine-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors. The presence of the chlorinated methoxyphenyl group suggests that the compound may bind to hydrophobic pockets in proteins, while the pyrrolidine and morpholine rings may facilitate interactions with polar or charged residues.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]-4-methylmorpholine-2-carboxamide: shares structural similarities with other compounds containing pyrrolidine and morpholine rings, such as:

Uniqueness

The unique combination of functional groups in this compound may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

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